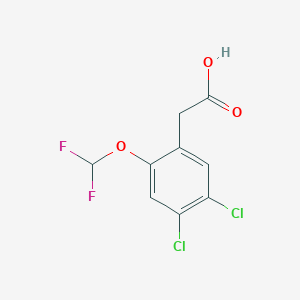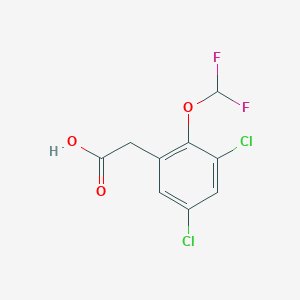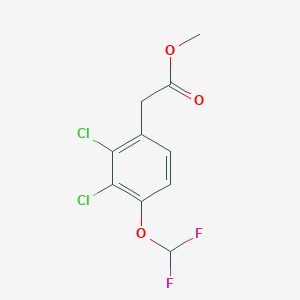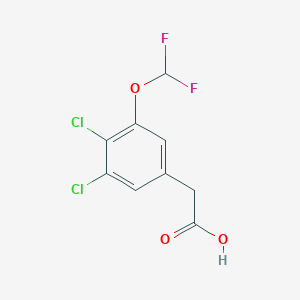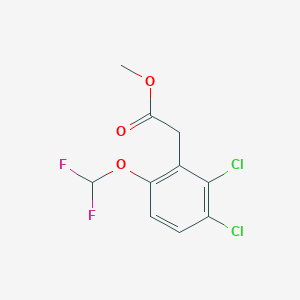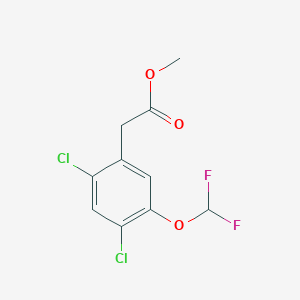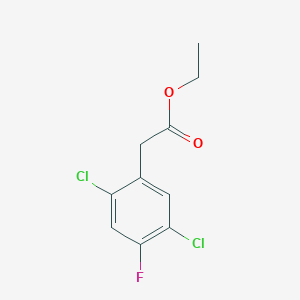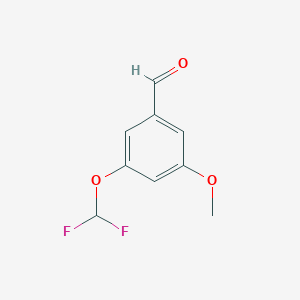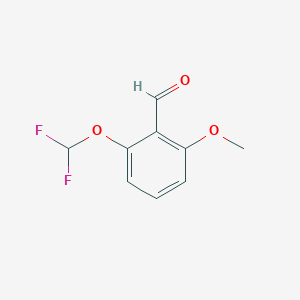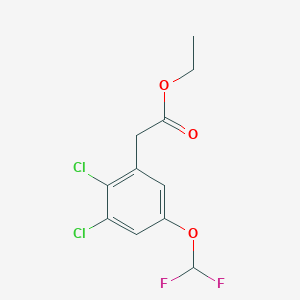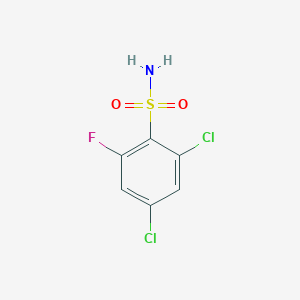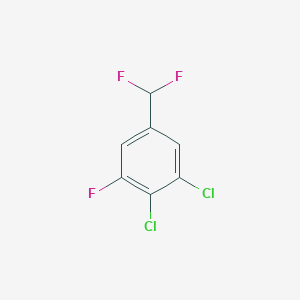
3,4-Dichloro-5-fluorobenzylamine
Descripción general
Descripción
3,4-Dichloro-5-fluorobenzylamine is a chemical compound belonging to the family of benzylamines. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzylamine structure. The molecular formula of this compound is C7H6Cl2FN, and it has a molecular weight of 194.03 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorobenzylamine typically involves the introduction of chlorine and fluorine atoms into a benzylamine structure. One common method is the halogenation of benzylamine derivatives using appropriate halogenating agents under controlled conditions. For instance, the reaction of 3,4-dichlorobenzylamine with a fluorinating agent can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-5-fluorobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-fluorobenzylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
3,4-Difluorobenzylamine: Similar structure but with two fluorine atoms instead of chlorine.
4-Fluorobenzylamine: Contains a single fluorine atom on the benzylamine structure.
3,4-Dichlorobenzylamine: Lacks the fluorine atom present in 3,4-Dichloro-5-fluorobenzylamine.
Uniqueness: this compound is unique due to the specific combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
(3,4-dichloro-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCRFQCEZKRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


